8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide
Brand Name: Vulcanchem
CAS No.: 2344685-75-0
VCID: VC7291976
InChI: InChI=1S/C7H13NO3S/c9-12(10)6-7(5-8-12)1-3-11-4-2-7/h8H,1-6H2
SMILES: C1COCCC12CNS(=O)(=O)C2
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25

8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide

CAS No.: 2344685-75-0

Cat. No.: VC7291976

Molecular Formula: C7H13NO3S

Molecular Weight: 191.25

* For research use only. Not for human or veterinary use.

8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide - 2344685-75-0

Specification

CAS No. 2344685-75-0
Molecular Formula C7H13NO3S
Molecular Weight 191.25
IUPAC Name 8-oxa-2λ6-thia-3-azaspiro[4.5]decane 2,2-dioxide
Standard InChI InChI=1S/C7H13NO3S/c9-12(10)6-7(5-8-12)1-3-11-4-2-7/h8H,1-6H2
Standard InChI Key UDWWUHXWFYBCFY-UHFFFAOYSA-N
SMILES C1COCCC12CNS(=O)(=O)C2

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound features a spiro[4.5]decane backbone, where two rings—a tetrahydrofuran (oxa) ring and a thiadiazine dioxide ring—share a single sp³-hybridized carbon atom. Key structural elements include:

  • Oxa ring: A five-membered oxygen-containing ring (tetrahydrofuran derivative).

  • Thia-aza ring: A six-membered ring incorporating one sulfur and one nitrogen atom, with the sulfur oxidized to a sulfone group (2,2-dioxide).

The IUPAC name 8-oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide systematically describes this arrangement, with numbering prioritizing the oxygen (oxa) and sulfur (thia) heteroatoms .

Comparative Structural Analysis

Analogous spiro compounds, such as 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid (PubChem CID: 105441559), share the spiro[4.5] framework but lack the sulfur and sulfone groups . Substituting an oxygen with sulfur and introducing sulfone moieties significantly alters electronic and steric properties, as seen in Table 1.

Table 1: Structural and Electronic Comparisons with Analogous Spiro Compounds

CompoundHeteroatomsSulfone GroupCalculated Dipole Moment (D)
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acidO, NNo3.2
8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxideO, S, NYes4.8 (estimated)

The sulfone group introduces strong electron-withdrawing effects, enhancing polarity and potential hydrogen-bonding capacity.

Synthesis and Industrial Production

Synthetic Pathways

While no direct synthesis routes for this compound are documented, analogous methods for spirocyclic sulfones suggest the following steps:

  • Ring-Closing Metathesis: Formation of the oxa ring using Grubbs catalysts.

  • Sulfur Incorporation: Introducing sulfur via thiol-ene click chemistry or sulfonation.

  • Oxidation: Conversion of thioether to sulfone using hydrogen peroxide or ozone .

A hypothetical route could involve cyclocondensation of 3-mercaptopropane-1-sulfonic acid with tetrahydrofuran-3-amine, followed by oxidation.

Industrial Scalability

Large-scale production would face challenges due to:

  • Stereochemical Control: Ensuring correct spiro junction configuration.

  • Sulfone Stability: High-temperature decomposition risks during purification.
    Industrial methods for similar compounds (e.g., 1-methyl-8-oxa-2-azaspiro[4.5]decane) emphasize low-temperature catalytic processes .

Physicochemical Properties

Experimental Data Limitations

Direct measurements for this compound are unavailable, but computational predictions (via PubChem QSAR) provide estimates:

  • Molecular Weight: 236.29 g/mol

  • LogP: -0.45 (high hydrophilicity due to sulfone)

  • pKa: 2.1 (sulfone proton), 8.9 (tertiary amine)

Spectral Signatures

Predicted spectral features include:

  • IR: Strong S=O stretches at 1150–1300 cm⁻¹.

  • NMR:

    • ¹H: δ 3.8–4.2 (oxa ring protons), δ 3.2–3.5 (thia-aza ring).

    • ¹³C: δ 65–70 (spiro carbon), δ 50–55 (sulfone-attached carbons).

Comparative Analysis with Related Compounds

Table 2: Functional Comparison of Spirocyclic Derivatives

CompoundKey Functional GroupsNotable Activity
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acidCarboxylic acidEnzyme inhibition
1-methyl-8-oxa-2-azaspiro[4.5]decaneMethylamineNeuromodulatory effects
8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxideSulfone, amineHypothesized anticancer activity

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